2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one is a synthetic organic compound that features a cyclohexenone core substituted with a butyryl group, dimethyl groups, and a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies, including biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclohexenone derivatives with different substituents, such as:
- 2-Acetyl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one
- 2-Propionyl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one
Uniqueness
The uniqueness of 2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-pyridin-4-yliminocyclohexan-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-14(20)16-13(10-17(2,3)11-15(16)21)19-12-6-8-18-9-7-12/h6-9,20H,4-5,10-11H2,1-3H3/b16-14+,19-13? |
InChI Key |
GRCBDCCOENUKAO-OXKCXOKVSA-N |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=NC=C2)CC(CC1=O)(C)C)/O |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=NC=C2)CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.